molecular formula C10H11NO B025867 2,1-Benzisoxazole, 7-ethyl-3-methyl- CAS No. 108562-69-2

2,1-Benzisoxazole, 7-ethyl-3-methyl-

Cat. No.: B025867
CAS No.: 108562-69-2
M. Wt: 161.2 g/mol
InChI Key: KFNIEDOAKIKWFM-UHFFFAOYSA-N
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Description

2,1-Benzisoxazole (anthranil) is a heterocyclic aromatic compound with a fused benzene and isoxazole ring (C₇H₅NO). The 7-ethyl-3-methyl derivative features ethyl and methyl substituents at positions 7 and 3, respectively. These substituents influence the compound’s physicochemical properties, reactivity, and biological activity.

Properties

CAS No.

108562-69-2

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

7-ethyl-3-methyl-2,1-benzoxazole

InChI

InChI=1S/C10H11NO/c1-3-8-5-4-6-9-7(2)12-11-10(8)9/h4-6H,3H2,1-2H3

InChI Key

KFNIEDOAKIKWFM-UHFFFAOYSA-N

SMILES

CCC1=CC=CC2=C(ON=C21)C

Canonical SMILES

CCC1=CC=CC2=C(ON=C21)C

Other CAS No.

108562-69-2

Synonyms

2,1-Benzisoxazole,7-ethyl-3-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Physicochemical Properties

The ethyl and methyl groups in 7-ethyl-3-methyl-2,1-benzisoxazole enhance lipophilicity compared to unsubstituted anthranil (logP ~1.18) . Key comparisons include:

  • 3-Chloro/Bromo-2,1-benzisoxazoles : Electron-withdrawing groups improve antimicrobial activity but reduce solubility .
  • 7-Methoxy-2,1-benzisoxazole : Methoxy enhances antioxidant activity due to electron-donating effects .
Table 1: Substituent Impact on Key Properties
Compound Substituents logP* Bioactivity Highlights
7-Ethyl-3-methyl- 7-Et, 3-Me ~2.1 Enhanced lipophilicity, CNS potential
3-Methyl- 3-Me ~1.5 Moderate antioxidant activity
3-Chloro- 3-Cl ~1.8 Antimicrobial (MIC: 44.8 μM)
7-Methoxy-3-methyl- 7-OMe, 3-Me ~1.3 Antioxidant (IC₅₀ < 50 μM)
Zonisamide (1,2-benzisoxazole) 3-SO₂NH₂CH₃ ~0.5 Anticonvulsant (T₁/₂: 60 hrs)

*Estimated based on substituent contributions.

Key Research Findings

Metabolic Stability

Ethyl and methyl groups may reduce metabolic oxidation compared to hydroxyl- or amino-substituted derivatives. For example, zonisamide undergoes extensive reductive metabolism (32.8% excreted unchanged) , whereas alkylated derivatives like 7-ethyl-3-methyl- are likely more stable.

Therapeutic Potential

  • Anticancer Applications : 2,1-Benzisoxazole derivatives with lipophilic substituents (e.g., 3-methyl) show promise as kinase inhibitors (e.g., Pim-1 kinase inhibitor 3 ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,1-benzisoxazole derivatives, and how can their purity be optimized?

  • Methodological Answer :

  • Conventional Synthesis : Refluxing substituted benzaldehydes with triazole derivatives in ethanol and glacial acetic acid under reduced pressure yields benzisoxazole scaffolds. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with benzaldehyde derivatives in ethanol with acetic acid as a catalyst .
  • Microwave-Assisted Synthesis : This method reduces reaction time (e.g., from hours to minutes) while improving yields. Ethanol or DMF is used as a solvent, and microwave irradiation (100–150 W) facilitates rapid cyclization .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Analytical techniques like HPLC or TLC monitor reaction progress .

Q. How are 2,1-benzisoxazole derivatives characterized structurally?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and aromaticity. For example, methyl groups at C3 and ethyl at C7 show distinct singlet and triplet signals in CDCl₃ .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns to verify the core structure .
  • X-ray Crystallography : Resolves bond angles (e.g., C3-C9-C10 = 113.4°) and intramolecular interactions (e.g., Cl⋯H4 = 3.12 Å) .

Q. What biological activities are associated with 2,1-benzisoxazole derivatives, and how are they evaluated?

  • Methodological Answer :

  • Antimicrobial Activity : Tested via broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Substituents like halogens enhance activity .
  • Anti-inflammatory Effects : Evaluated using carrageenan-induced paw edema models in rodents. COX-2 inhibition assays (ELISA) correlate with reduced prostaglandin E₂ levels .
  • Antipsychotic Potential : Dopamine D₂ and serotonin 5-HT₂A receptor binding assays (radioligand displacement) assess activity, as seen in analogs of risperidone .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and scalability of 7-ethyl-3-methyl-2,1-benzisoxazole derivatives compared to conventional methods?

  • Methodological Answer :

  • Efficiency : Microwave irradiation (e.g., 120°C, 20 min) reduces side reactions, achieving >85% yield versus 60–70% in 4-hour reflux .
  • Scalability : Parallel synthesis in multi-mode reactors allows batch production. Ethanol as a green solvent minimizes waste .
  • Case Study : 3-(Piperidin-4-yl)-1,2-benzisoxazole synthesized via microwave showed 92% yield and 99% purity (HPLC) .

Q. What strategies enhance the bioactivity of 2,1-benzisoxazole derivatives through structural modifications?

  • Methodological Answer :

  • Acylation/Sulfonylation : Introducing acetyl or tosyl groups at C3 improves lipophilicity and membrane penetration. For example, 3-acetyl-7-ethyl derivatives showed 4-fold lower MIC values against P. aeruginosa .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids adds aromatic moieties, enhancing π-π stacking with enzyme active sites (e.g., CYP450 inhibition) .
  • Hybrid Scaffolds : Fusion with triazoles (e.g., [1,2,4]-triazolo[3,4-b][1,3]benzothiazole) broadens antimicrobial spectra via synergistic mechanisms .

Q. How can researchers resolve contradictions in reported bioactivity data for benzisoxazole derivatives?

  • Methodological Answer :

  • Environmental Factors : Bioactivity discrepancies may arise from variable 4-hydroxybenzoate levels in assay media, which compete with benzisoxazoles for metabolic targets .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic or solvatomorphic variations (e.g., bond angle deviations >5° alter binding) .
  • Standardized Assays : Use CLSI guidelines for MIC assays and control pH (7.4 ± 0.2) to minimize variability .

Q. What computational approaches predict the reactivity and bioactivity of 2,1-benzisoxazole derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., 5-HT₂A receptors). Docking scores correlate with in vitro IC₅₀ values .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of benzisoxazole-protein complexes. RMSD <2 Å indicates stable binding .
  • QSAR Models : Machine learning (Random Forest) on datasets (>100 analogs) identifies key descriptors (e.g., logP, H-bond donors) for antimicrobial activity .

Q. How do reaction conditions (pH, solvent) influence the stability and decomposition of benzisoxazole derivatives?

  • Methodological Answer :

  • pH Sensitivity : Above pH 5, benzisoxazoles undergo base-catalyzed decomposition to salicylonitriles (UV absorbance at 310–400 nm). Kinetic studies show kobs=0.12h1k_{\text{obs}} = 0.12 \, \text{h}^{-1} in 0.1 M NaOH .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates during cross-coupling but require strict anhydrous conditions to prevent hydrolysis .
  • Temperature Control : Reactions above 80°C in protic solvents (ethanol/water) risk ring-opening. Cryostatic reactors maintain ≤60°C for optimal yields .

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